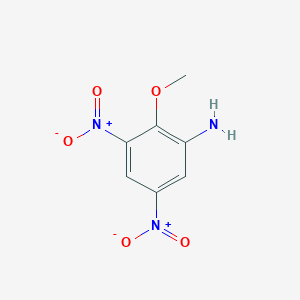
2-Methoxy-3,5-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3,5-dinitroaniline is an organic compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) and an aniline group (-NH2) attached to a benzene ring. The methoxy group (-OCH3) at the 2-position further distinguishes this compound. Dinitroanilines are known for their applications in various industrial processes, including the production of dyes and herbicides .
Méthodes De Préparation
The synthesis of 2-Methoxy-3,5-dinitroaniline typically involves nitration reactions. One common method is the nitration of 2-methoxyaniline (o-anisidine) using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective introduction of nitro groups at the 3 and 5 positions on the benzene ring .
Industrial production methods often involve large-scale nitration processes, where the reaction is carried out in continuous flow reactors to maintain consistent quality and yield. The product is then purified through recrystallization or other separation techniques to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
2-Methoxy-3,5-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups results in the formation of 2-methoxy-3,5-diaminoaniline .
Applications De Recherche Scientifique
2-Methoxy-3,5-dinitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of herbicides and pesticides, where it acts as a microtubule inhibitor, disrupting cell division in target organisms
Mécanisme D'action
The primary mechanism of action of 2-Methoxy-3,5-dinitroaniline involves the inhibition of microtubule formation. The compound binds to tubulin proteins, preventing their polymerization into microtubules. This disruption of the mitotic spindle apparatus leads to cell cycle arrest at metaphase, ultimately resulting in cell death. This mechanism is similar to that of other dinitroaniline herbicides, which are used to control weed growth by inhibiting root and shoot development .
Comparaison Avec Des Composés Similaires
2-Methoxy-3,5-dinitroaniline can be compared with other dinitroaniline compounds, such as:
2,4-Dinitroaniline: Lacks the methoxy group and has different reactivity and applications.
3,5-Dinitroaniline: Similar structure but without the methoxy group, leading to different chemical properties and uses.
2,6-Dinitroaniline: Different positioning of nitro groups, affecting its chemical behavior and applications.
Propriétés
Numéro CAS |
114168-47-7 |
|---|---|
Formule moléculaire |
C7H7N3O5 |
Poids moléculaire |
213.15 g/mol |
Nom IUPAC |
2-methoxy-3,5-dinitroaniline |
InChI |
InChI=1S/C7H7N3O5/c1-15-7-5(8)2-4(9(11)12)3-6(7)10(13)14/h2-3H,8H2,1H3 |
Clé InChI |
SZBYMOUYGPKBTO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



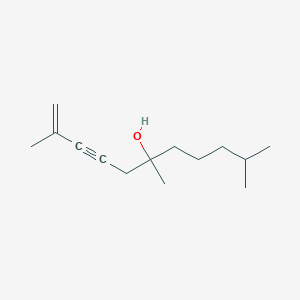

![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)
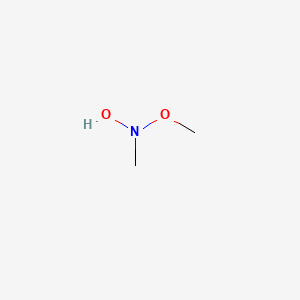
![5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14301340.png)
![1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one](/img/structure/B14301361.png)
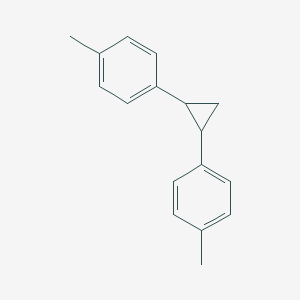
![10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid](/img/structure/B14301371.png)
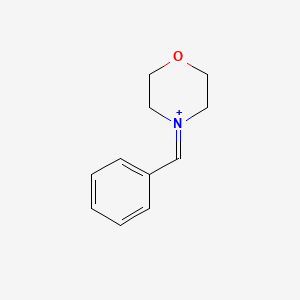
![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)

